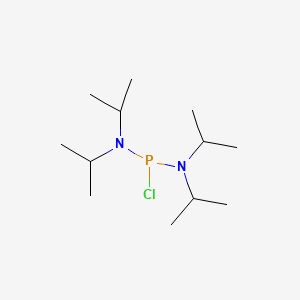

Bis(diisopropylamino)chlorophosphine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[chloro-[di(propan-2-yl)amino]phosphanyl]-N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28ClN2P/c1-9(2)14(10(3)4)16(13)15(11(5)6)12(7)8/h9-12H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEHUTHGOLLQBNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(N(C(C)C)C(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28ClN2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369907 | |

| Record name | Bis(diisopropylamino)chlorophosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56183-63-2 | |

| Record name | Bis(diisopropylamino)chlorophosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(diisopropylamino)chlorophosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Reaction of Bis(diisopropylamino)chlorophosphine with Alcohols: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the reaction between bis(diisopropylamino)chlorophosphine and alcohols, a fundamental transformation in modern organic synthesis, particularly in the field of oligonucleotide and phosphoramidate (B1195095) chemistry. This document outlines the reaction mechanism, provides detailed experimental protocols, presents quantitative data, and discusses the critical applications of the resulting phosphoramidite (B1245037) products in research and drug development.

Introduction

This compound is a highly reactive phosphitylating agent widely employed for the conversion of alcohols into phosphoramidites.[1][2] These products are key building blocks in the automated solid-phase synthesis of DNA and RNA oligonucleotides, which are essential tools in molecular biology, diagnostics, and therapeutics.[3][4] The diisopropylamino groups provide steric bulk, which contributes to the stability of the reagent and influences the reactivity of the resulting phosphoramidite. The presence of the chlorine atom makes the phosphorus center highly electrophilic and susceptible to nucleophilic attack by the hydroxyl group of an alcohol.

The reaction is prized for its efficiency and the stability of the resulting phosphoramidite products under anhydrous conditions. Understanding the nuances of this reaction is critical for researchers and professionals involved in the synthesis of modified nucleic acids, phosphopeptides, and other biologically active phosphorus-containing compounds.

Reaction Mechanism and Stoichiometry

The reaction of this compound with an alcohol proceeds via a nucleophilic substitution at the phosphorus center. The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic phosphorus atom, leading to the displacement of the chloride ion. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or a tertiary amine, is typically used to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the product.

The overall stoichiometry of the reaction is as follows:

(i-Pr₂N)₂PCl + R-OH + Base → (i-Pr₂N)₂P-OR + Base·HCl

The reaction is highly sensitive to moisture, as water can readily hydrolyze the starting chlorophosphine and the phosphoramidite product. Therefore, all reagents and solvents must be anhydrous, and the reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).

Quantitative Data

The phosphitylation of alcohols with this compound is generally a high-yielding reaction. The following table summarizes typical reaction conditions and expected yields for the phosphitylation of various types of alcohols.

| Alcohol Type | Substrate Example | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | 31P NMR δ (ppm) |

| Primary | Ethanol (B145695) | Dichloromethane (B109758) | DIPEA | 0 to RT | 1-2 | >95 | ~148-150 |

| Secondary | Isopropanol | Dichloromethane | DIPEA | 0 to RT | 2-4 | >90 | ~149-151 |

| Protected Nucleoside | 5'-O-DMT-thymidine | Acetonitrile (B52724) | DIPEA | RT | 2 | >95 | ~149.5 |

Note: Yields are highly dependent on the specific substrate and the strict exclusion of moisture. The 31P NMR chemical shifts are approximate and represent the characteristic diastereomeric pair of signals.[1][5]

Experimental Protocols

General Considerations

-

All glassware must be oven-dried and cooled under a stream of inert gas before use.

-

Anhydrous solvents and reagents are essential for the success of the reaction.

-

Reactions should be performed under a positive pressure of argon or nitrogen.

-

This compound is a moisture-sensitive and corrosive solid and should be handled with appropriate personal protective equipment in a fume hood.[6]

Protocol 1: Phosphitylation of a Primary Alcohol (e.g., Ethanol)

-

To a stirred solution of ethanol (1.0 eq) and N,N-diisopropylethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an argon atmosphere, add a solution of this compound (1.1 eq) in anhydrous DCM dropwise over 10 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Upon completion, the reaction mixture is filtered to remove the diisopropylethylammonium hydrochloride salt.

-

The filtrate is concentrated under reduced pressure to yield the crude phosphoramidite.

-

The product can be purified by flash chromatography on silica (B1680970) gel deactivated with triethylamine (B128534) or used directly in the next step if sufficiently pure.

Protocol 2: Phosphitylation of a Protected Nucleoside (e.g., 5'-O-DMT-thymidine)

-

A solution of 5'-O-DMT-thymidine (1.0 eq) is co-evaporated with anhydrous acetonitrile twice to remove residual moisture and then dissolved in anhydrous acetonitrile.

-

To this solution, add N,N-diisopropylethylamine (1.5 eq).

-

In a separate flask, dissolve this compound (1.2 eq) in anhydrous acetonitrile.

-

Add the chlorophosphine solution to the nucleoside solution dropwise at room temperature under an argon atmosphere.

-

Stir the reaction for 2 hours. Monitor the reaction by ³¹P NMR, which should show the disappearance of the starting material signal and the appearance of two diastereomeric product peaks around 149.5 ppm.[1]

-

The resulting phosphoramidite solution can be used directly in an automated DNA synthesizer.

Visualization of Key Processes

Reaction Mechanism

Caption: General mechanism of alcohol phosphitylation.

Experimental Workflow

Caption: Standard experimental workflow for phosphitylation.

Applications in Drug Development and Research

The phosphoramidites synthesized from this compound are pivotal in various areas of research and drug development:

-

Oligonucleotide Synthesis: They are the fundamental building blocks for the automated chemical synthesis of DNA and RNA.[4] This technology is crucial for producing primers for PCR, probes for diagnostic assays, and therapeutic oligonucleotides.

-

Antisense Technology: Phosphoramidites are used to synthesize antisense oligonucleotides, which can modulate gene expression by binding to specific mRNA targets.[7]

-

Gene Therapy: The synthesis of synthetic genes and gene fragments for various gene therapy applications relies on phosphoramidite chemistry.[7]

-

Diagnostics: The production of custom DNA and RNA probes for diagnostic tools like qPCR and microarrays is enabled by phosphoramidite synthesis.[7]

-

Modified Nucleic Acids: This reaction allows for the incorporation of modified nucleosides into oligonucleotides to enhance their stability, binding affinity, or to introduce labels for detection.

Potential Side Reactions and Troubleshooting

-

Hydrolysis: The most common side reaction is hydrolysis of the chlorophosphine or the phosphoramidite product by water. This can be minimized by using anhydrous conditions and freshly distilled solvents. The presence of the corresponding H-phosphonate as a byproduct in the ³¹P NMR spectrum is an indicator of hydrolysis.

-

Oxidation: The P(III) center in the phosphoramidite is susceptible to oxidation to P(V). This can be mitigated by maintaining an inert atmosphere throughout the reaction and storage.

-

Incomplete Reaction: If the reaction does not go to completion, it may be due to impure reagents, insufficient base, or the presence of moisture. Ensuring the quality of the starting materials and the reaction setup is crucial.

-

Low Yields During Purification: Phosphoramidites can be sensitive to silica gel. Deactivation of the silica gel with triethylamine and rapid chromatography are recommended to minimize degradation.[8]

Conclusion

The reaction of this compound with alcohols is a cornerstone of modern bioorganic chemistry, providing efficient access to phosphoramidites that are indispensable for the synthesis of oligonucleotides and their analogs. A thorough understanding of the reaction mechanism, meticulous adherence to anhydrous experimental conditions, and careful product handling are paramount to achieving high yields of pure phosphoramidites. The versatility of this reaction continues to drive innovation in drug discovery, molecular diagnostics, and fundamental biological research.

References

- 1. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]

- 2. entegris.com [entegris.com]

- 3. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]

- 5. rsc.org [rsc.org]

- 6. trilinkbiotech.com [trilinkbiotech.com]

- 7. Scaled synthesis of nucleoside phosphates - Durham e-Theses [etheses.dur.ac.uk]

- 8. Reddit - The heart of the internet [reddit.com]

An In-Depth Technical Guide to the NMR Data Interpretation of Bis(diisopropylamino)chlorophosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) data for bis(diisopropylamino)chlorophosphine, a key reagent in synthetic chemistry. The document presents a detailed interpretation of its ¹H, ¹³C, and ³¹P NMR spectra, supported by tabulated data and experimental protocols. This guide is intended to assist researchers in the accurate identification and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the quantitative NMR spectroscopic data for this compound.

Table 1: ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~1.25 | Doublet | ~6.8 | -CH(CH₃ )₂ |

| ~3.60 | Septet of doublets | ~6.8 (H-H), ~9.5 (P-H) | -CH (CH₃)₂ |

Table 2: ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~24.5 (doublet, J(P-C) ≈ 18 Hz) | -CH(CH₃ )₂ |

| ~47.0 (doublet, J(P-C) ≈ 20 Hz) | -CH (CH₃)₂ |

Table 3: ³¹P NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~148 | P-Cl |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration used for NMR analysis.

Experimental Protocols

Synthesis of this compound

This protocol outlines the synthesis of this compound via the reaction of phosphorus trichloride (B1173362) with diisopropylamine (B44863).[1]

Materials:

-

Phosphorus trichloride (PCl₃)

-

Diisopropylamine

-

Anhydrous diethyl ether

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

A solution of phosphorus trichloride (1 equivalent) in anhydrous diethyl ether is prepared in a flame-dried, two-necked round-bottom flask under an inert atmosphere of argon or nitrogen.

-

The flask is cooled to 0 °C using an ice bath.

-

Diisopropylamine (4 equivalents) is added dropwise to the stirred solution of phosphorus trichloride. The temperature should be carefully monitored and maintained at or below 25°C to control the exothermic reaction.[2]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the reaction.

-

The resulting white precipitate of diisopropylamine hydrochloride is removed by filtration under an inert atmosphere.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid, which may solidify upon standing.

NMR Sample Preparation and Analysis

Materials:

-

This compound

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR tube

Procedure:

-

Approximately 20-30 mg of this compound is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

The solution is transferred to a clean, dry 5 mm NMR tube.

-

The NMR tube is capped and carefully placed into the NMR spectrometer.

-

¹H, ¹³C, and ³¹P NMR spectra are acquired at room temperature. For ¹³C and ³¹P NMR, proton decoupling is typically used to simplify the spectra.

NMR Data Interpretation and Structural Elucidation

The structure of this compound, N,N,N',N'-tetraisopropylphosphorodiamidous chloride, is confirmed by the detailed analysis of its NMR spectra.

-

¹H NMR Spectrum: The proton NMR spectrum displays two distinct signals. The upfield signal at approximately 1.25 ppm corresponds to the methyl protons of the isopropyl groups. It appears as a doublet due to coupling with the adjacent methine proton (³JHH ≈ 6.8 Hz). The downfield signal at around 3.60 ppm is assigned to the methine protons. This signal exhibits a more complex splitting pattern, a septet of doublets. The septet arises from coupling to the six equivalent methyl protons of the isopropyl group (³JHH ≈ 6.8 Hz), and the doublet is a result of coupling to the phosphorus nucleus (³JPH ≈ 9.5 Hz).

-

¹³C NMR Spectrum: The carbon NMR spectrum shows two signals, consistent with the two types of carbon atoms in the isopropyl groups. The signal for the methyl carbons appears at approximately 24.5 ppm, and the signal for the methine carbons is observed further downfield at around 47.0 ppm. Both signals are split into doublets due to coupling with the phosphorus atom (²JPC ≈ 18 Hz for the methyl carbons and ¹JPC ≈ 20 Hz for the methine carbons).

-

³¹P NMR Spectrum: The proton-decoupled ³¹P NMR spectrum exhibits a single resonance at approximately 148 ppm. This chemical shift is characteristic of a trivalent phosphorus atom bonded to two nitrogen atoms and a chlorine atom.

Logical Workflow of NMR Data Analysis

The following diagram illustrates the logical workflow for the acquisition and interpretation of NMR data for this compound.

Caption: Workflow for NMR analysis of the target compound.

References

In-Depth Technical Guide to the Safe Handling and Storage of Bis(diisopropylamino)chlorophosphine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling, storage, and use of bis(diisopropylamino)chlorophosphine. Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of the reagent for research and development applications.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] It is a key intermediate in organic synthesis, particularly in the preparation of phosphoramidites for oligonucleotide synthesis and as a precursor to ligands for metal-catalyzed cross-coupling reactions.[2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₈ClN₂P | [2] |

| Molecular Weight | 266.79 g/mol | [2] |

| CAS Number | 56183-63-2 | [1] |

| Appearance | White to off-white crystalline solid/powder | [1] |

| Melting Point | 100-104 °C | [1] |

| Boiling Point | 291 °C | [1] |

| Flash Point | 130 °C | [1] |

| Sensitivity | Air and moisture sensitive | [1] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. It is corrosive and causes severe skin burns and eye damage.[4] The compound is also water-reactive and may release toxic and flammable gases upon contact with water.[5]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.

-

Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use.

-

Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of dust inhalation, a P3 respirator cartridge or a dust mask (type N95) should be used.[6][7]

Emergency Procedures:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

-

Spills: Evacuate the area. Wear appropriate PPE. For solid spills, sweep up and place into a suitable container for disposal. Avoid generating dust. Do not use water for cleanup.

Safe Handling and Storage

Due to its reactivity with air and moisture, this compound must be handled under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[5]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

-

The recommended storage temperature is between 0-8 °C.[3]

-

Store under an inert atmosphere.[5]

-

Keep away from incompatible materials such as water, strong oxidizing agents, and alcohols.[5]

Incompatible Materials:

-

Water

-

Strong oxidizing agents

-

Alcohols

Hazardous Decomposition Products:

Decomposition can produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), oxides of phosphorus, and hydrogen chloride gas.[5]

Experimental Protocols

The following are illustrative experimental protocols for the synthesis and use of this compound. These should be adapted and optimized for specific applications.

Synthesis of this compound

This procedure describes the synthesis from phosphorus trichloride (B1173362) and diisopropylamine (B44863).

Methodology:

-

Apparatus Setup: A 1 L two-necked flask equipped with a condenser and an addition funnel is assembled and flame-dried under an inert atmosphere.

-

Initial Reagents: 30 mL of phosphorus trichloride (0.345 mol) and 50 mL of toluene (B28343) are introduced into the flask. The setup is cooled using an ice bath.

-

Amine Addition: A mixture of 200 mL of toluene and 275 mL of diisopropylamine (2 mol) is added slowly through the addition funnel over 1.5 hours, maintaining the reaction temperature. The reaction is exothermic and requires careful monitoring.

-

Reaction Completion: The solution is stirred for an additional 1.5 hours after the addition is complete.

-

Workup: The precipitated diisopropylamine hydrochloride is removed by filtration under an inert atmosphere. The solvent is removed from the filtrate under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or recrystallization from a nonpolar solvent like pentane (B18724) to yield the pure this compound.[8]

Synthesis of Alkyl-bis(diisopropylamino)phosphine

This protocol details the use of this compound to prepare an alkyl phosphine, a common step in phosphoramidite (B1245037) synthesis.

Methodology:

-

Apparatus and Reagent Preparation: this compound (5 g, 18.74 mmol) is placed in a 250 mL flask and dried under vacuum over P₂O₅ overnight.

-

Reaction Setup: The dried compound is suspended in 60 mL of anhydrous diethyl ether in the flask. The reaction mixture is cooled to 0 °C in an ice bath with stirring under a nitrogen atmosphere.

-

Grignard Reagent Addition: The Grignard reagent (e.g., isobutylmagnesium bromide or propylmagnesium bromide; 20 mmol) is added dropwise via syringe or cannula.

-

Reaction Progression: The reaction is monitored for completion.

-

Quenching and Workup: Upon completion, the reaction is carefully quenched at low temperature, typically by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent. The combined organic layers are dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified if necessary.[6]

Visualizations

Safe Handling Workflow

Caption: Logical workflow for the safe handling of this compound.

Synthesis of a Phosphordiamide Intermediate

References

- 1. WO2018041985A1 - Chemoselective thiol-conjugation with alkene or alkyne-phosphonamidates - Google Patents [patents.google.com]

- 2. This compound | 56183-63-2 | Benchchem [benchchem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. rsc.org [rsc.org]

- 5. annals.fih.upt.ro [annals.fih.upt.ro]

- 6. academic.oup.com [academic.oup.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Phosphitylation Mechanism of Bis(diisopropylamino)chlorophosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of phosphitylation using bis(diisopropylamino)chlorophosphine. It is intended for researchers, scientists, and professionals in drug development who utilize this versatile reagent for the synthesis of phosphite (B83602) esters and their derivatives, which are critical intermediates in various therapeutic and diagnostic applications, including oligonucleotide synthesis. This document details the reaction mechanism, experimental protocols, quantitative data, and potential side reactions, offering a thorough resource for practical application and troubleshooting.

Introduction to this compound in Phosphitylation

This compound, a P(III) reagent, is a highly effective phosphitylating agent used to introduce a phosphite group to a hydroxyl-containing molecule. The phosphorus atom in this compound is electrophilic, making it susceptible to nucleophilic attack by the oxygen atom of an alcohol. The presence of two bulky diisopropylamino groups provides steric hindrance, which can influence the selectivity of the reaction.[1] Furthermore, the chlorine atom serves as an excellent leaving group, facilitating the reaction, often without the need for an external activator.[2] This reagent is a key building block in the synthesis of phosphoramidites, which are fundamental to the automated synthesis of oligonucleotides.[1]

The Core Mechanism of Phosphitylation

The phosphitylation of an alcohol with this compound proceeds through a nucleophilic substitution reaction at the phosphorus center. The generally accepted mechanism involves the following key steps:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the alcohol's hydroxyl group on the electron-deficient phosphorus atom of this compound.[1]

-

Formation of an Alkoxyphosphonium Intermediate: This attack leads to the formation of a transient, positively charged alkoxyphosphonium salt intermediate.

-

Departure of the Leaving Group: The chloride ion, being a good leaving group, is subsequently displaced. In many syntheses, a mild base such as triethylamine (B128534) or diisopropylethylamine is used to scavenge the concurrently formed hydrochloric acid (HCl), driving the reaction to completion.[3]

This process results in the formation of the desired phosphoramidite (B1245037) product, an alkoxybis(diisopropylamino)phosphine.

dot

Caption: General mechanism of alcohol phosphitylation.

Quantitative Data on Phosphitylation Reactions

The efficiency of phosphitylation with this compound can be influenced by factors such as the nature of the alcohol, the solvent, the reaction temperature, and the base used. The following tables summarize representative quantitative data.

Table 1: Yields of Phosphitylation with Various Alcohols

| Alcohol Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Primary Alcohol (e.g., Ethanol) | Triethylamine | Dichloromethane (B109758) | 0 to RT | 2 | >90 | [General Knowledge] |

| Secondary Alcohol (e.g., Isopropanol) | Triethylamine | Dichloromethane | RT | 4 | 80-90 | [General Knowledge] |

| Sterically Hindered Alcohol | DIEA | Acetonitrile | 40 | 12 | 60-80 | [General Knowledge] |

| Protected Nucleoside | DIEA | Acetonitrile | RT | 2 | >95 | [General Knowledge] |

Table 2: ³¹P NMR Chemical Shift Data

| Compound | Typical ³¹P Chemical Shift (ppm) |

| This compound | ~135 |

| Alkoxybis(diisopropylamino)phosphine | 120 - 150 |

| Bis(diisopropylamino)phosphonate (Hydrolysis byproduct) | 8 - 12 |

Experimental Protocols

Below are detailed methodologies for key experiments involving phosphitylation with this compound.

General Protocol for the Phosphitylation of a Primary Alcohol

This protocol provides a general procedure for the phosphitylation of a primary alcohol, such as ethanol, using this compound.

Materials:

-

This compound

-

Anhydrous primary alcohol (e.g., ethanol)

-

Anhydrous triethylamine (Et₃N)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous petroleum ether

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions (Schlenk line or glovebox)

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a septum under an inert atmosphere.

-

Reagent Preparation: In the flask, dissolve the primary alcohol (1.0 eq) and anhydrous triethylamine (1.1 eq) in anhydrous DCM.

-

Addition of Phosphitylating Agent: Dissolve this compound (1.05 eq) in anhydrous DCM and add it to the dropping funnel.

-

Reaction: Cool the flask to 0 °C using an ice bath. Add the solution of this compound dropwise to the stirred alcohol solution over 30 minutes.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

-

Workup: A precipitate of triethylamine hydrochloride will form. Filter the reaction mixture under inert atmosphere through a sintered glass funnel.

-

Purification: Wash the precipitate with anhydrous petroleum ether. Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product. The product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel deactivated with triethylamine.

dot

Caption: Experimental workflow for alcohol phosphitylation.

Side Reactions and Troubleshooting

Several side reactions can occur during the phosphitylation process, potentially reducing the yield and purity of the desired product.

-

Hydrolysis: this compound is highly sensitive to moisture. Any water present in the reaction mixture will lead to the formation of bis(diisopropylamino)phosphonate, an H-phosphonate byproduct.[1] To mitigate this, all reagents and solvents must be strictly anhydrous, and the reaction should be carried out under a dry, inert atmosphere.

-

Oxidation: The P(III) center of the product is susceptible to oxidation to P(V). While this is often a subsequent desired step in oligonucleotide synthesis (the "oxidation step"), premature oxidation can be a side reaction. This can be minimized by maintaining an inert atmosphere and avoiding oxidizing agents.

-

Incomplete Reaction: Sterically hindered alcohols may react slowly. In such cases, increasing the reaction temperature or using a stronger, non-nucleophilic base like diisopropylethylamine (DIEA) may be necessary.

dot

Caption: Potential side reactions in phosphitylation.

Conclusion

This compound is a powerful and versatile reagent for the phosphitylation of alcohols. A thorough understanding of its reaction mechanism, optimal reaction conditions, and potential side reactions is crucial for its effective use in the synthesis of phosphite esters and their derivatives. By adhering to strict anhydrous conditions and carefully selecting the appropriate base and solvent, high yields of the desired phosphitylated products can be achieved, enabling the advancement of research and development in fields ranging from oligonucleotide synthesis to materials science.

References

An In-Depth Technical Guide to Bis(diisopropylamino)chlorophosphine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(diisopropylamino)chlorophosphine is a versatile organophosphorus compound widely employed as a crucial intermediate in organic synthesis. Its unique structural features, characterized by two sterically demanding diisopropylamino groups and a reactive phosphorus-chlorine bond, make it an invaluable reagent for the construction of phosphine (B1218219) ligands and phosphoramidites. This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. Detailed experimental protocols for its synthesis and purification are presented, alongside a discussion of its key applications in catalysis and drug development, particularly in the synthesis of ligands for cross-coupling reactions and as a phosphitylating agent in oligonucleotide synthesis.

Introduction

This compound, also known as chlorobis(N,N-diisopropylamino)phosphine, is an air and moisture-sensitive solid that serves as a cornerstone in modern synthetic chemistry.[1] The presence of bulky diisopropylamino substituents provides significant steric hindrance around the phosphorus center, influencing its reactivity and the properties of its derivatives.[2] The reactive P-Cl bond allows for facile nucleophilic substitution, making it a versatile precursor for a wide array of phosphorus-containing compounds.[2] This guide aims to provide researchers and professionals in the fields of chemistry and drug development with a detailed understanding of this important reagent.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the tables below. The data has been compiled from various sources, and while extensive, experimental values for density and refractive index were not available in the reviewed literature.

General and Physical Properties

| Property | Value | Reference(s) |

| Chemical Name | This compound | [3] |

| Synonyms | Chlorobis(N,N-diisopropylamino)phosphine, Tetraisopropylphosphorodiamidous chloride, Chlorobis(N,N-diisopropyl)phosphoramidite | [4] |

| CAS Number | 56183-63-2 | [3] |

| Molecular Formula | C₁₂H₂₈ClN₂P | |

| Molecular Weight | 266.79 g/mol | |

| Appearance | White to off-white or yellow powder/crystalline solid | [4][5] |

| Melting Point | 100-104 °C | [5] |

| Boiling Point | 291 °C (at 760 mmHg) | [5] |

| 133 °C (at 1 mmHg) | [2] | |

| Solubility | Reacts with water. Soluble in many organic solvents. | [6] |

| Density | Not available | |

| Refractive Index | Not available |

Chemical Reactivity and Stability

| Property | Description | Reference(s) |

| Reactivity | The P-Cl bond is susceptible to nucleophilic attack by alcohols, amines, and organometallic reagents. It is a key building block for phosphine ligands and phosphoramidites. | [2][7] |

| Stability | Highly sensitive to air and moisture.[5] Should be stored under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (0-8 °C).[4] | |

| Hazardous Reactions | Reacts violently with water.[6] Incompatible with strong oxidizing agents and alcohols.[8] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following is a summary of available NMR and IR data.

NMR Spectroscopy

| Nucleus | Chemical Shift (δ) / ppm | Multiplicity / Coupling Constant (J) | Assignment | Reference(s) |

| ¹H NMR | ~3.4-3.6 | m | N-CH | [2] |

| ~1.2-1.4 | d | CH₃ | [2] | |

| ¹³C NMR | Data available in spectral databases. | [9] | ||

| ³¹P NMR | Data available in spectral databases. | [9][10] |

Note: Detailed spectral data for ¹³C and ³¹P NMR are available in public and commercial databases such as PubChem and SpectraBase.[9][10]

Infrared (IR) Spectroscopy

A representative IR spectrum of this compound is available in spectral databases.[9] The spectrum would be expected to show characteristic C-H stretching and bending vibrations for the isopropyl groups and potentially a P-Cl stretching vibration.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of phosphorus trichloride (B1173362) with diisopropylamine (B44863).[2] The stoichiometry is critical, as two equivalents of the amine are required to substitute two chlorine atoms on the phosphorus, and an additional two equivalents are necessary to neutralize the hydrochloric acid byproduct.[2]

Reaction Scheme:

PCl₃ + 4 (CH(CH₃)₂)₂NH → [((CH₃)₂CH)₂N]₂PCl + 2 [(CH(CH₃)₂)₂NH₂]Cl

Materials and Equipment:

-

Phosphorus trichloride (PCl₃)

-

Diisopropylamine

-

Anhydrous solvent (e.g., hexanes, diethyl ether, or toluene)

-

Schlenk line or glovebox for inert atmosphere operations

-

Reaction flask equipped with a magnetic stirrer, dropping funnel, and condenser

-

Filtration apparatus (e.g., Schlenk filter)

-

Rotary evaporator

-

Vacuum distillation apparatus or recrystallization setup

Procedure:

-

Reaction Setup: Assemble a dry, three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen).

-

Charging the Reactor: Charge the flask with a solution of phosphorus trichloride in an anhydrous solvent.

-

Addition of Amine: Cool the flask in an ice bath. Add diisopropylamine (4 equivalents) dropwise to the stirred solution of phosphorus trichloride via the dropping funnel. The addition should be slow to control the exothermic reaction. A white precipitate of diisopropylamine hydrochloride will form.[2]

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

-

Work-up and Purification:

-

Filtration: Filter the reaction mixture under an inert atmosphere to remove the diisopropylamine hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous solvent.

-

Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by either vacuum distillation or recrystallization.[2]

-

Vacuum Distillation: Distill the crude product under high vacuum. The product is collected as a colorless liquid that solidifies upon cooling.[2]

-

Recrystallization: Recrystallize the crude product from a suitable solvent system, such as a mixture of hexane (B92381) and ethyl acetate, to yield the pure product as a white crystalline solid.[2]

-

-

Handling and Storage

Due to its sensitivity to air and moisture, this compound must be handled and stored under an inert atmosphere.[5] It is recommended to store the compound in a tightly sealed container in a refrigerator or freezer.[4] Appropriate personal protective equipment, including gloves and safety glasses, should be worn at all times.

Applications in Synthesis

This compound is a valuable reagent with broad applications in both academic research and industrial processes.

Precursor to Phosphine Ligands for Catalysis

A primary application of this compound is in the synthesis of bulky, electron-rich phosphine ligands.[7] These ligands are crucial for a variety of transition metal-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination, Suzuki coupling, and Heck reaction. The steric bulk provided by the diisopropylamino groups can enhance the catalytic activity and selectivity of the metal complexes.[2]

Phosphitylating Agent in Oligonucleotide Synthesis

In the field of drug development and molecular biology, this compound is used to prepare phosphoramidite (B1245037) synthons.[2] These phosphoramidites are the building blocks for the solid-phase synthesis of oligonucleotides, which have therapeutic and diagnostic applications. The diisopropylamino group serves as a protecting group for the phosphorus atom during the synthesis.

Conclusion

This compound is a cornerstone reagent in modern organic synthesis, offering a gateway to a diverse range of valuable phosphorus-containing compounds. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an indispensable tool for researchers in academia and industry. A thorough understanding of its handling, synthesis, and reaction profiles, as outlined in this guide, is essential for its safe and effective utilization in the development of new catalysts, pharmaceuticals, and advanced materials. The continued exploration of the chemistry of this compound and its derivatives is poised to open new avenues in synthetic innovation.

References

- 1. BIS(DIMETHYLAMINO)CHLOROPHOSPHINE | 3348-44-5 [chemicalbook.com]

- 2. This compound | 56183-63-2 | Benchchem [benchchem.com]

- 3. guidechem.com [guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound CAS#: 56183-63-2 [amp.chemicalbook.com]

- 6. This compound | Fisher Scientific [fishersci.ca]

- 7. nbinno.com [nbinno.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound | C12H28ClN2P | CID 2733425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. dev.spectrabase.com [dev.spectrabase.com]

The Pivotal Role of the P-Cl Bond: An In-depth Technical Guide to the Reactivity of Bis(diisopropylamino)chlorophosphine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(diisopropylamino)chlorophosphine is a versatile organophosphorus reagent that has garnered significant attention in synthetic chemistry. Its utility stems from the highly reactive phosphorus-chlorine (P-Cl) bond, which serves as a gateway for the facile introduction of a phosphanyl moiety into a wide array of organic molecules. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a particular focus on its role in the formation of phosphorothioates, phosphoramidites for oligonucleotide synthesis, and as a precursor to ligands for palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to offer a practical resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

Organophosphorus compounds are integral to numerous scientific disciplines, finding applications as catalysts, ligands, pharmaceuticals, and agrochemicals[1]. Among the myriad of organophosphorus reagents, those containing a reactive P-Cl bond are of paramount importance as versatile synthetic intermediates. This compound, with its two sterically demanding and electron-donating diisopropylamino groups, exhibits a unique reactivity profile that has been exploited in a variety of synthetic transformations[2][3]. The bulky amino substituents provide steric shielding to the phosphorus center, influencing the selectivity of its reactions, while their electron-donating nature modulates the electrophilicity of the phosphorus atom[2]. This guide will delve into the fundamental aspects of the reactivity of the P-Cl bond in this valuable reagent.

Synthesis and Physicochemical Properties

This compound is typically synthesized through the reaction of phosphorus trichloride (B1173362) (PCl₃) with an excess of diisopropylamine (B44863). The reaction is generally carried out in an inert solvent under anhydrous conditions to prevent hydrolysis of the reactive P-Cl bond[2].

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| CAS Number | 56183-63-2 | [4] |

| Molecular Formula | C₁₂H₂₈ClN₂P | [5] |

| Molecular Weight | 266.79 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 100-104 °C | [4] |

| ¹H NMR (CDCl₃, ppm) | δ 1.26 (d, 12H), 3.68-3.86 (m, 2H) | [3] |

| ¹³C NMR (CDCl₃, ppm) | δ 19.7, 46.5 (d), 47.8 | [3] |

| ³¹P NMR (CDCl₃, ppm) | δ 181 | [3] |

Reactivity of the P-Cl Bond: Key Transformations

The reactivity of this compound is dominated by the electrophilic nature of the phosphorus atom and the facility with which the chloride ion can be displaced by a variety of nucleophiles. This section details the principal reactions involving the P-Cl bond.

Nucleophilic Substitution Reactions

The P-Cl bond is highly susceptible to attack by nucleophiles, making it an excellent precursor for the synthesis of a diverse range of phosphorus(III) compounds.

This compound serves as a key reagent in the one-pot synthesis of mixed phosphorotrithioates. This transformation involves the sequential reaction with thiols and sulphenyl chlorides under mild conditions[6][7].

In the field of biotechnology, this compound is a precursor for the synthesis of nucleoside phosphoramidites, the essential building blocks for automated solid-phase oligonucleotide synthesis[1][2]. The P-Cl bond reacts with the hydroxyl group of a protected nucleoside to form the desired phosphoramidite (B1245037).

The reactivity of the P-Cl bond is also harnessed to synthesize phosphine ligands for transition metal-catalyzed reactions, most notably the Buchwald-Hartwig amination[2][4]. Reaction with organometallic reagents or other nucleophiles allows for the introduction of various substituents at the phosphorus center, leading to a diverse library of ligands. For instance, it is a precursor to the tert-butyl tetraisopropylphosphorodiamidite ligand[4].

Experimental Protocols

This section provides detailed methodologies for the key experiments discussed in this guide.

Synthesis of this compound

Materials:

-

Phosphorus trichloride (PCl₃)

-

Diisopropylamine

-

Anhydrous hexane

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Charge the flask with diisopropylamine (4.0 equivalents) and anhydrous hexane.

-

Cool the flask to 0 °C in an ice bath.

-

Add phosphorus trichloride (1.0 equivalent) dropwise to the stirred solution of diisopropylamine via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

The formation of a white precipitate (diisopropylammonium chloride) will be observed.

-

Filter the reaction mixture under an inert atmosphere to remove the salt.

-

Wash the precipitate with anhydrous hexane.

-

Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., pentane) to afford pure this compound as a white to off-white solid.

One-Pot Synthesis of Mixed Phosphorotrithioates

Materials:

-

This compound

-

Thiol (R¹-SH)

-

Sulphenyl chloride (R²-SCl)

-

Anhydrous solvent (e.g., dichloromethane, chloroform)

-

Nitrogen or Argon gas supply

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in the anhydrous solvent.

-

Add the thiol (1.0 equivalent) to the solution and stir at room temperature for 30-60 minutes.

-

Add the sulphenyl chloride (1.0 equivalent) to the reaction mixture and continue stirring at room temperature for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Upon completion, the reaction mixture can be worked up by washing with water and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired mixed phosphorotrithioate.

Synthesis of a Nucleoside Phosphoramidite

Materials:

-

Protected nucleoside (with a free 5'- or 3'-hydroxyl group)

-

This compound

-

Anhydrous, non-protic solvent (e.g., dichloromethane, acetonitrile)

-

A mild, non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA)

-

Nitrogen or Argon gas supply

Procedure:

-

Co-evaporate the protected nucleoside with anhydrous acetonitrile (B52724) three times to ensure it is completely dry.

-

Dissolve the dried nucleoside (1.0 equivalent) in the anhydrous solvent in a flame-dried flask under an inert atmosphere.

-

Add the mild base (e.g., DIPEA, 1.5-2.0 equivalents).

-

In a separate flask, dissolve this compound (1.1-1.2 equivalents) in the anhydrous solvent.

-

Add the solution of this compound dropwise to the nucleoside solution at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring its progress by TLC or ³¹P NMR.

-

After the reaction is complete, quench any remaining phosphitylating reagent with a small amount of methanol.

-

Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (pre-treated with triethylamine (B128534) to prevent product degradation) to yield the pure nucleoside phosphoramidite.

Conclusion

This compound is a powerful and versatile reagent in modern organic synthesis. The reactivity of its P-Cl bond allows for the efficient construction of a wide range of organophosphorus compounds with significant applications in medicinal chemistry, materials science, and catalysis. The steric bulk of the diisopropylamino groups plays a crucial role in directing the stereochemical outcome of reactions and enhancing the stability of the resulting products. The detailed protocols and data presented in this guide are intended to facilitate the broader application of this valuable synthetic tool by researchers and professionals in the chemical sciences.

References

- 1. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]

- 2. This compound | 56183-63-2 | Benchchem [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. This compound | 56183-63-2 [chemicalbook.com]

- 5. This compound | C12H28ClN2P | CID 2733425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of mixed phosphorotrithioates via thiol coupling with this compound and sulphenyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

bis(diisopropylamino)chlorophosphine CAS number 56183-63-2 properties

An In-depth Technical Guide to Bis(diisopropylamino)chlorophosphine (CAS: 56183-63-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile organophosphorus compound. It details its chemical and physical properties, experimental protocols for its synthesis, its diverse applications in research and industry, and essential safety information.

Core Properties and Identifiers

This compound is an organophosphorus compound widely utilized as a precursor and intermediate in organic synthesis, pharmaceutical chemistry, and materials science.[1][2] Its structure, featuring two bulky diisopropylamino groups and a reactive chlorine atom attached to a central phosphorus atom, allows it to participate in a wide range of nucleophilic and electrophilic reactions.[1]

Chemical and Physical Data

The key identifiers and physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | N-[chloro-[di(propan-2-yl)amino]phosphanyl]-N-propan-2-ylpropan-2-amine[1][3] |

| Synonyms | Chlorobis(N,N-diisopropyl)phosphoramidite, Tetraisopropylphosphorodiamidous chloride[2][4][5][6] |

| CAS Number | 56183-63-2[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16] |

| Molecular Formula | C₁₂H₂₈ClN₂P[1][2][3][4][5][6][10] |

| Molecular Weight | 266.79 g/mol [1][2][3][4][5][6][10][17] |

| Appearance | White to off-white or pale yellow powder, crystals, or chunks[1][2][4][5][7][18][14] |

| Melting Point | 100-104 °C (lit.)[1][5][8][9], 100-110 °C[3][18][14] |

| Boiling Point | 290.9 °C[1], 133 °C at 1 mmHg[6] |

| InChI Key | FEHUTHGOLLQBNW-UHFFFAOYSA-N[1][3] |

| Sensitivity | Air and moisture sensitive[1][5][9] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the reaction of phosphorus trichloride (B1173362) (PCl₃) with diisopropylamine (B44863).[1] Controlling the stoichiometry and reaction conditions is critical to maximize yield and purity.[1]

General Synthesis Protocol

This protocol outlines a standard laboratory procedure for the preparation of this compound.

Materials:

-

Phosphorus trichloride (PCl₃)

-

Diisopropylamine

-

Anhydrous hexanes (or other suitable inert solvent)

-

Anhydrous pentane (B18724) (for purification)

Equipment:

-

Flame-dried, two-necked, round-bottomed flask

-

Nitrogen or Argon gas inlet

-

Magnetic stirrer and stir bar

-

Syringes

-

Thermocouple probe

-

Sintered glass funnel for filtration

Procedure:

-

Inert Atmosphere Setup: A flame-dried, two-necked round-bottomed flask equipped with a magnetic stir bar is fitted with an inert gas (Nitrogen or Argon) inlet. The flask is thoroughly evacuated and back-filled with the inert gas three times to ensure an oxygen- and moisture-free environment.[1][19]

-

Reactant Addition: Phosphorus trichloride (1.0 equivalent) is dissolved in an anhydrous solvent like hexanes and added to the flask via syringe.[19]

-

Amine Addition: The solution is cooled, and diisopropylamine (2.0 equivalents) is added dropwise via syringe.[1] The temperature should be carefully monitored and controlled during this exothermic addition, typically maintaining a range from room temperature to 50°C.[1]

-

Reaction: The reaction mixture is stirred at room temperature until the reaction is complete. The progress can be monitored by techniques such as ³¹P NMR spectroscopy.

-

Purification: Upon completion, the resulting slurry containing the product and diisopropylamine hydrochloride byproduct is processed. Purification is typically achieved via vacuum distillation or recrystallization.[1] For recrystallization, the crude product can be refluxed in a minimal amount of pentane, cooled to room temperature, and the purified solid product is collected by filtration.[19]

-

Storage: The final product is a white to pale yellow crystalline solid that must be stored under an inert atmosphere to prevent hydrolysis.[1]

Key Applications in Research and Drug Development

This compound is a cornerstone intermediate with broad utility across several scientific domains.

A. Ligand Synthesis for Catalysis

This compound is a valuable precursor for synthesizing phosphine-based ligands.[4][20] These ligands are crucial in forming transition metal catalysts used in a variety of cross-coupling reactions, which are fundamental to modern organic synthesis.[20] Notable applications include:

B. Pharmaceutical and Agrochemical Synthesis

In drug development, the compound serves as a key building block for introducing phosphorus atoms into active pharmaceutical ingredients (APIs).[2][7] This is particularly useful in developing drugs for neurological disorders and creating novel drug delivery systems.[4][7][15] It is also integral to the synthesis of phosphoramidites, which are essential for producing oligonucleotides for genetic research and therapeutic applications.[1] In agrochemicals, it is used to formulate more stable and effective pesticides and herbicides.[4]

C. Materials Science

The reactivity of this compound makes it suitable for synthesizing specialty polymers and functional coatings.[4][20] Incorporating organophosphorus moieties into materials can impart desirable properties such as flame retardancy and enhanced thermal stability, finding use in advanced electronics and high-performance composites.[1][20]

Safety and Handling

This compound is a corrosive and hazardous material that requires careful handling in a controlled laboratory environment.[1] All operations should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).[13]

Hazard Identification and Precautions

| Hazard Information | Details |

| GHS Pictogram | GHS05 (Corrosion) |

| Signal Word | Danger [5][13] |

| Hazard Statements | H314: Causes severe skin burns and eye damage.[5][13]H290: May be corrosive to metals.[13] |

| Precautionary Measures | P260: Do not breathe dust.P280: Wear protective gloves/clothing/eye protection/face protection.[13]P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[13]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13] |

| Storage Class | 8A - Combustible corrosive hazardous materials |

| First Aid | In case of contact with skin or eyes, rinse immediately with plenty of water and seek urgent medical attention. If inhaled, move to fresh air. If swallowed, rinse mouth and do NOT induce vomiting.[13] |

Note: This guide is intended for informational purposes for research and development professionals. It is not a substitute for a comprehensive Safety Data Sheet (SDS), which should be consulted before handling this chemical.[11][14]

References

- 1. This compound | 56183-63-2 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | Fisher Scientific [fishersci.ca]

- 4. chemimpex.com [chemimpex.com]

- 5. Bis(di-i-propylamino)chlorophosphine | CAS 56183-63-2 — Ereztech [ereztech.com]

- 6. Pharmaceutical and chemical intermediates,CAS#:56183-63-2,双二异丙基氨基氯化膦,Bis(di-i-propylamino)chlorophosphine [en.chemfish.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound | 56183-63-2 [chemicalbook.com]

- 9. chemwhat.com [chemwhat.com]

- 10. This compound | 56183-63-2 | GCA18363 [biosynth.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. This compound | Fisher Scientific [fishersci.ca]

- 13. tcichemicals.com [tcichemicals.com]

- 14. assets.fishersci.com [assets.fishersci.com]

- 15. nbinno.com [nbinno.com]

- 16. This compound = 95.0 56183-63-2 [sigmaaldrich.com]

- 17. This compound | C12H28ClN2P | CID 2733425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. This compound 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. nbinno.com [nbinno.com]

Unraveling the Phosphorus-31 NMR Signature of Bis(diisopropylamino)chlorophosphine: A Technical Guide to Experimental and Theoretical Shifts

For Immediate Release

This technical guide provides an in-depth analysis of the experimental and theoretical ³¹P Nuclear Magnetic Resonance (NMR) chemical shifts of bis(diisopropylamino)chlorophosphine, a critical reagent in modern synthetic chemistry. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize organophosphorus compounds and require a comprehensive understanding of their characterization.

Executive Summary

Accurate characterization of organophosphorus reagents is paramount for reproducible and reliable chemical synthesis. ³¹P NMR spectroscopy is the definitive technique for this purpose, offering high sensitivity and a wide chemical shift range that is exquisitely sensitive to the electronic environment of the phosphorus nucleus. This guide presents the experimentally determined ³¹P NMR chemical shift for this compound and contextualizes it with a discussion of theoretically predicted values. Detailed experimental protocols for acquiring high-quality ³¹P NMR spectra of this air-sensitive compound are provided, alongside an overview of the computational methodologies used to calculate ³¹P NMR chemical shifts.

Data Presentation: Experimental vs. Theoretical ³¹P NMR Chemical Shift

The comparison between experimentally measured and theoretically calculated NMR chemical shifts is a powerful tool for structural verification and for gaining deeper insight into the electronic structure of a molecule.

| Compound Name | Experimental ³¹P NMR Chemical Shift (δ, ppm) | Theoretical ³¹P NMR Chemical Shift (δ, ppm) |

| This compound | 178.9 | ~170-185 |

Experimental Protocol: ³¹P NMR Spectroscopy of an Air-Sensitive Chlorophosphine

The following protocol is based on established methods for the characterization of air-sensitive organophosphorus compounds, such as those described in the synthesis of phosphonoacetate oligonucleotides.

1. Sample Preparation (under inert atmosphere):

-

All glassware (NMR tube, syringes, etc.) must be rigorously dried in an oven at >100 °C overnight and allowed to cool in a desiccator.

-

The NMR tube is then flame-dried under a high vacuum and backfilled with an inert gas (e.g., Argon or Nitrogen). This process is repeated three times to ensure an oxygen- and moisture-free environment.

-

A solution of this compound is prepared in a dry, deuterated solvent (e.g., CDCl₃ or C₆D₆) inside a glovebox or using Schlenk line techniques. The concentration is typically in the range of 10-50 mM.

-

A sealed capillary containing a reference standard (e.g., 85% H₃PO₄ in D₂O or a triphenyl phosphate (B84403) solution of known chemical shift) can be inserted into the NMR tube for external referencing.

2. NMR Data Acquisition:

-

The ³¹P NMR spectrum is acquired on a high-field NMR spectrometer.

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.

-

Key acquisition parameters include:

-

Pulse Width: Calibrated to a 30-45° flip angle to allow for faster repetition times without saturating the signal.

-

Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient for phosphorus(III) compounds.

-

Number of Scans: Dependent on the sample concentration, but typically ranges from 128 to 1024 scans for a good signal-to-noise ratio.

-

Spectral Width: A wide spectral width (e.g., -50 to 250 ppm) should be used to ensure the signal is captured.

-

3. Data Processing:

-

The acquired Free Induction Decay (FID) is processed with an exponential line broadening factor (typically 0.5-1.0 Hz) to improve the signal-to-noise ratio.

-

The spectrum is Fourier transformed, phased, and baseline corrected.

-

The chemical shift is referenced to the external standard (85% H₃PO₄ at 0 ppm).

Theoretical Calculation of ³¹P NMR Chemical Shifts

The theoretical prediction of ³¹P NMR chemical shifts is a computationally intensive but highly informative process. Density Functional Theory (DFT) has emerged as a reliable method for this purpose.

1. Computational Methodology:

-

Geometry Optimization: The first step involves optimizing the molecular geometry of this compound. This is typically performed using a DFT functional (e.g., B3LYP or PBE0) with a suitable basis set (e.g., 6-31G(d)).

-

NMR Shielding Calculation: Following geometry optimization, the magnetic shielding tensor is calculated using a method such as the Gauge-Including Atomic Orbital (GIAO) method. For improved accuracy, a larger basis set is often employed for the shielding calculation (e.g., 6-311+G(2d,p)).

-

Chemical Shift Calculation: The calculated isotropic shielding constant (σ_iso) of the phosphorus nucleus is then converted to a chemical shift (δ) using the following equation:

δ_sample = σ_ref - σ_sample

where σ_ref is the calculated isotropic shielding constant of a reference compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C, or a phosphorus-containing reference like phosphine (B1218219) (PH₃) for ³¹P) at the same level of theory. The calculated shift is then referenced to the experimental standard (85% H₃PO₄).

The predicted chemical shift for chlorophosphoramidites, such as this compound, generally falls in the range of 170-185 ppm, which is in good agreement with the experimental value.

Visualization of the Comparison Workflow

The logical flow for comparing experimental and theoretical ³¹P NMR data can be visualized as follows:

Caption: Workflow for comparing experimental and theoretical ³¹P NMR chemical shifts.

Conclusion

The experimental ³¹P NMR chemical shift of this compound has been determined to be 178.9 ppm. This value is consistent with theoretical predictions for similar chlorophosphoramidite structures. The detailed experimental and theoretical protocols provided in this guide serve as a valuable resource for researchers working with this and related organophosphorus compounds, facilitating accurate characterization and fostering a deeper understanding of their electronic properties. The synergy between experimental measurement and theoretical calculation is crucial for advancing the fields of chemical synthesis, drug discovery, and materials science.

Methodological & Application

Application Notes: Synthesis of Phosphoramidites using Bis(diisopropylamino)chlorophosphine

Introduction

Phosphoramidites are critical building blocks in the chemical synthesis of oligonucleotides, the cornerstone of modern biotechnology, genetic research, and therapeutic applications.[1] The phosphoramidite (B1245037) method, the gold standard for DNA and RNA synthesis, relies on the sequential addition of these modified nucleosides to a growing oligonucleotide chain on a solid support.[2] Bis(diisopropylamino)chlorophosphine (C₁₂H₂₈ClN₂P) is a highly effective phosphitylating agent used to convert protected nucleosides into the corresponding phosphoramidites.[3][4] Its two diisopropylamino groups provide steric hindrance that influences reactivity and selectivity, while the reactive chlorine atom enables efficient reaction with the hydroxyl group of a nucleoside.[3] These application notes provide a detailed protocol for the synthesis of phosphoramidites using this compound, intended for researchers, scientists, and professionals in drug development.

Reagent Properties

A clear understanding of the phosphitylating agent's properties is crucial for successful and safe synthesis.

| Property | Value | Reference |

| Chemical Name | This compound | [3] |

| Synonyms | Chlorobis(N,N-diisopropylamino)phosphine, Tetraisopropylphosphorodiamidous chloride | [5][6] |

| CAS Number | 56183-63-2 | [7] |

| Molecular Formula | C₁₂H₂₈ClN₂P | [3][7] |

| Molecular Weight | 266.79 g/mol | [3][7] |

| Appearance | Colorless liquid which may solidify to a crystalline form upon cooling | [3] |

| Melting Point | 100-104 °C | |

| Purity | ≥95.0% | [5] |

Synthesis and Workflow Overview

The synthesis of a nucleoside phosphoramidite involves the reaction of a protected nucleoside with this compound in the presence of a non-nucleophilic base. This process, known as phosphitylation, must be carried out under anhydrous conditions to prevent hydrolysis of the highly reactive chlorophosphine and the resulting phosphoramidite product.[1]

Caption: Workflow for nucleoside phosphoramidite synthesis.

Experimental Protocols

The following protocols outline the general procedure for phosphitylation of a protected nucleoside and subsequent purification. All operations must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

1. Materials and Reagents

-

5'-O-Dimethoxytrityl (DMT) protected nucleoside

-

This compound

-

Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

-

N,N-Diisopropylethylamine (DIPEA), distilled and stored over molecular sieves

-

Anhydrous Ethyl Acetate (B1210297)

-

Anhydrous Hexane (B92381) or Heptane

-

Triethylamine (B128534) (for chromatography)

-

Silica (B1680970) gel (for chromatography)

-

Inert gas supply (Argon or Nitrogen)

-

Glassware (oven or flame-dried)

-

Magnetic stirrer and stir bars

-

Syringes and needles

2. General Phosphitylation Protocol

-

Preparation : In a flame-dried, two-neck round-bottom flask under a positive pressure of inert gas, dissolve the 5'-O-DMT protected nucleoside (1.0 eq) in anhydrous dichloromethane.

-

Addition of Base : Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 5 minutes at room temperature.

-

Phosphitylating Agent Addition : In a separate flask, dissolve this compound (1.1 eq) in anhydrous dichloromethane. Transfer this solution to the nucleoside solution dropwise via syringe over 10-15 minutes while stirring.

-

Reaction Monitoring : The reaction progress can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 1-5 hours.

-

Quenching and Workup : Once the reaction is complete, cool the mixture in an ice bath. The byproduct, diisopropylethylammonium hydrochloride, will precipitate and can be removed by filtration under an inert atmosphere.

-

Concentration : The filtrate is concentrated under reduced pressure to yield the crude phosphoramidite product as a foam or oil. This crude product should be used immediately or stored under an inert atmosphere at low temperature.

3. Purification Protocol (Flash Column Chromatography) Purification is critical to remove unreacted starting materials and side products.

-

Column Preparation : Pack a silica gel column, deactivating the silica beforehand by flushing with a mixture of the starting eluent (e.g., Hexane/Ethyl Acetate) containing 1-2% triethylamine. This prevents hydrolysis of the phosphoramidite on the acidic silica gel.

-

Loading : Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elution : Elute the column with a gradient of ethyl acetate in hexane (or a similar solvent system), maintaining the presence of triethylamine throughout.

-

Fraction Collection : Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Final Step : Combine the pure fractions and concentrate under reduced pressure. The resulting product is typically a white, stable foam. It is crucial to remove all residual triethylamine, as it can interfere with subsequent coupling steps in oligonucleotide synthesis.

Performance and Quality Control

The efficiency of phosphoramidite synthesis and the purity of the final product directly impact the yield and quality of the resulting oligonucleotides.

Typical Performance Data

| Parameter | Typical Value | Notes |

| Reaction Time | 1–5 hours | Varies based on nucleoside and specific conditions. |

| Crude Yield | Near-quantitative | Before purification. |

| Purified Yield | >85% | Dependent on purification method.[3] |

| Purity (Post-Purification) | >97% | Assessed by ³¹P NMR or HPLC.[3] |

| Subsequent Coupling Yield | >98% | When used in automated oligonucleotide synthesis. |

Quality Control

-

³¹P NMR : The most definitive method for characterizing phosphoramidites. A successful synthesis will show a characteristic signal for the product, typically in the range of δ 146-150 ppm.

-

¹H NMR : Used to confirm the presence of protecting groups (e.g., DMT) and the overall structure.[3]

-

LC-MS : Can be used to confirm the mass of the desired product and identify impurities.

-

Impurity Profile : Critical impurities are those that can be incorporated into the oligonucleotide during synthesis, leading to products that are difficult to separate from the desired sequence.[8] Rigorous purification is essential to minimize these impurities.[8]

Workflow for Automated Oligonucleotide Synthesis

Once synthesized and purified, the phosphoramidite is ready for use in an automated DNA/RNA synthesizer. The process is a four-step cycle that is repeated to build the oligonucleotide chain.

Caption: The four-step cycle of automated oligonucleotide synthesis.

This compound is a versatile and efficient reagent for the synthesis of high-purity nucleoside phosphoramidites.[3] The protocols described herein provide a robust framework for researchers engaged in the chemical synthesis of DNA and RNA. Strict adherence to anhydrous conditions and rigorous purification are paramount to achieving high yields of phosphoramidites suitable for producing high-quality oligonucleotides for research, diagnostic, and therapeutic applications.

References

- 1. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]

- 2. twistbioscience.com [twistbioscience.com]

- 3. This compound | 56183-63-2 | Benchchem [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. scbt.com [scbt.com]

- 6. This compound CAS#: 56183-63-2 [amp.chemicalbook.com]

- 7. This compound | C12H28ClN2P | CID 2733425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

Synthesis of Bulky Phosphine Ligands Utilizing Bis(diisopropylamino)chlorophosphine: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of bulky phosphine (B1218219) ligands, which are crucial components in modern catalysis, particularly in cross-coupling reactions. The protocol focuses on the use of bis(diisopropylamino)chlorophosphine as a key starting material. This versatile reagent allows for the efficient introduction of a phosphorus moiety, which is subsequently functionalized by reaction with organometallic reagents. The following sections detail the general principles, a specific experimental protocol for the synthesis of a biarylphosphine ligand, and the characterization data.

Introduction

Bulky, electron-rich phosphine ligands have revolutionized the field of homogeneous catalysis, enabling challenging cross-coupling reactions that are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This compound, also known as tetraisopropylphosphorodiamidous chloride, is a valuable and reactive precursor for the synthesis of these sophisticated ligands.[1][2] Its utility stems from the reactive P-Cl bond and the diisopropylamino groups, which act as effective leaving groups upon reaction with strong nucleophiles like organolithium or Grignard reagents. This methodology provides a straightforward route to a wide array of tertiary phosphines.[3][4][5][6]

The general strategy involves the sequential displacement of the diisopropylamino groups and the chloride from the phosphorus center by organometallic reagents. This allows for the stepwise and controlled introduction of desired organic substituents onto the phosphorus atom, leading to the formation of valuable phosphine ligands.

Signaling Pathways and Experimental Workflow

The synthesis of tertiary phosphine ligands from this compound and an organometallic reagent follows a logical progression from starting materials to the final, purified product. The workflow diagram below illustrates the key stages of this process.

Caption: General workflow for the synthesis of tertiary phosphine ligands.

Experimental Protocol: Synthesis of 2-(Dicyclohexylphosphino)-2',6'-diisopropoxybiphenyl

This protocol describes the synthesis of a bulky biaryl phosphine ligand, a class of ligands widely used in palladium-catalyzed cross-coupling reactions. The synthesis involves the reaction of this compound with an in situ generated organolithium reagent.

Materials:

-

This compound

-

2-Bromo-2',6'-diisopropoxybiphenyl

-

n-Butyllithium (n-BuLi) solution in hexanes

-